5-Amino-4-chloro-2-methylbenzoic acid
CAS No.:
Cat. No.: VC18836220
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO2 |
|---|---|
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 5-amino-4-chloro-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | WGJYXWJRRSXENJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomerism
5-Amino-4-chloro-2-methylbenzoic acid belongs to the class of substituted benzoic acids, characterized by an amino group (-NH) at position 5, a chlorine atom (-Cl) at position 4, and a methyl group (-CH) at position 2 on the aromatic ring. Its IUPAC name derives from the carboxyl group (-COOH) at position 1, which serves as the reference point for numbering . Notably, structural isomerism arises in analogs such as 4-amino-5-chloro-2-methylbenzoic acid (PubChem CID: 22978901) , where substituent positions differ, leading to distinct physicochemical and biological properties.
Table 1: Comparative Structural Properties of Related Chlorinated Benzoic Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 5-Amino-4-chloro-2-methylbenzoic acid | 185.61 | 5-NH, 4-Cl, 2-CH | |
| 4-Amino-5-chloro-2-methylbenzoic acid | 185.61 | 4-NH, 5-Cl, 2-CH | |
| 5-Amino-4-chloro-2-methoxybenzoic acid | 201.61 | 5-NH, 4-Cl, 2-OCH |
Synthetic Pathways and Optimization
Reduction of Nitro Precursors
A common route to synthesize chlorinated aminobenzoic acids involves the reduction of nitro intermediates. For example, 5-amino-4-chloro-2-fluoro-benzoic acid methyl ester is synthesized via iron-mediated reduction of 4-chloro-2-fluoro-5-nitro-benzoic acid methyl ester in methanol/water with ammonium chloride . This method achieves a 65.5% yield under reflux conditions (75°C, 2 hours) . While the target compound substitutes fluorine with a methyl group, analogous protocols may apply, replacing the nitro group (-NO) at position 5 with -NH through catalytic hydrogenation or metal-acid reductions.
Purification and Characterization
Post-synthesis purification typically employs silica gel column chromatography with ethyl acetate/petroleum ether gradients . Liquid chromatography-mass spectrometry (LC-MS) confirms product identity, with characteristic peaks observed at m/z 204.2 for methyl ester derivatives . For 5-amino-4-chloro-2-methylbenzoic acid, nuclear magnetic resonance (NMR) spectroscopy would resolve positional isomerism, with distinct chemical shifts for -NH (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
Physicochemical Properties
Thermodynamic Parameters
Although experimental data for the target compound are sparse, its methoxy analog (5-amino-4-chloro-2-methoxybenzoic acid) exhibits a density of and a boiling point of . The methyl substituent likely reduces polarity compared to methoxy derivatives, decreasing solubility in polar solvents like water.
Table 2: Predicted Physicochemical Properties
Reactivity and Functionalization
Amino Group Reactivity
The aromatic amino group undergoes diazotization, enabling coupling reactions to form azo dyes or pharmaceutical intermediates. For instance, esters of 4-amino-5-chloro-2-methoxybenzoic acid exhibit potent gastrointestinal motility effects, suggesting similar bioactivity in methyl-substituted analogs .
Carboxyl Group Derivatives
Esterification or amidation of the -COOH group enhances lipid solubility for drug delivery. A study on 4-amino-5-chloro-2-methoxybenzoic acid esters demonstrated improved pharmacokinetic profiles, with ethyl esters showing 90% oral bioavailability in rodent models .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Chlorinated aminobenzoic acids serve as precursors to herbicides and fungicides. The methyl group enhances stability against oxidative degradation, making the compound suitable for prolonged field efficacy.
Drug Development
Esters of 4-amino-5-chloro-2-methoxybenzoic acid are investigated as prokinetic agents for gastrointestinal disorders . By analogy, 5-amino-4-chloro-2-methylbenzoic acid derivatives could modulate serotonin receptors or ion channels.
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